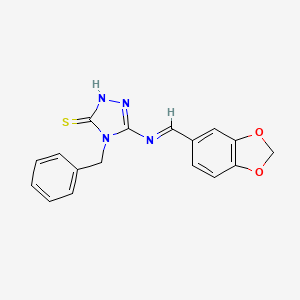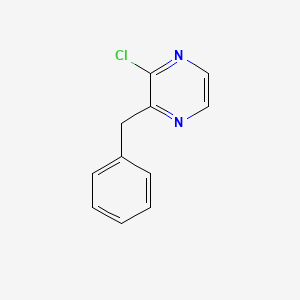![molecular formula C7Cl8 B12045850 1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene CAS No. 34004-45-0](/img/structure/B12045850.png)
1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene is a highly chlorinated bicyclic compound with the molecular formula C7Cl8. It is known for its unique structure, which includes a bicyclo[3.2.0]hepta-2,6-diene core with eight chlorine atoms attached.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene typically involves the chlorination of bicyclo[3.2.0]hepta-2,6-diene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms. Common reagents used in this process include chlorine gas and various chlorinating agents. The reaction is usually conducted at low temperatures to prevent over-chlorination and to maintain the integrity of the bicyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The use of catalysts and specific reaction conditions helps to achieve efficient chlorination while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex chlorinated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions are typically carried out in polar solvents under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted bicyclo[3.2.0]hepta-2,6-diene derivatives.
Reduction Reactions: Products include partially dechlorinated bicyclic compounds.
Oxidation Reactions: Products include more highly oxidized chlorinated compounds.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with unique properties.
Biological Studies: It is studied for its potential biological activity and interactions with various biomolecules.
Environmental Chemistry: The compound is investigated for its environmental impact and behavior in different ecosystems.
Wirkmechanismus
The mechanism of action of 1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene involves its interaction with various molecular targets. The chlorine atoms play a crucial role in its reactivity, allowing it to form strong bonds with nucleophiles. The compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological or chemical context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,4,5,6,7,7-Nonachlorobicyclo[3.2.0]hept-2-ene: This compound has one additional chlorine atom compared to 1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene.
2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]octa-2,6-diene: This compound has fewer chlorine atoms and an oxygen atom in its structure.
2,3-Diphenyl-1,5,6,7,7-pentachlorobicyclo[2.2.1]hepta-2,5-diene: This compound has a different bicyclic core and fewer chlorine atoms.
Uniqueness
This compound is unique due to its high degree of chlorination and the specific arrangement of chlorine atoms on the bicyclic core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
34004-45-0 |
|---|---|
Molekularformel |
C7Cl8 |
Molekulargewicht |
367.7 g/mol |
IUPAC-Name |
1,2,3,4,4,5,6,7-octachlorobicyclo[3.2.0]hepta-2,6-diene |
InChI |
InChI=1S/C7Cl8/c8-1-3(10)6(13)5(1,12)2(9)4(11)7(6,14)15 |
InChI-Schlüssel |
YFKSIMKOFQPMQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C2(C1(C(=C(C2(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-mesitylacetamide](/img/structure/B12045771.png)
![5-(3-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12045772.png)




![2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12045808.png)




![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B12045842.png)
![2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl benzoate](/img/structure/B12045848.png)
